molecular formula C11H15N3O B3296532 N-(Piperidin-4-YL)pyridine-4-carboxamide CAS No. 893763-36-5

N-(Piperidin-4-YL)pyridine-4-carboxamide

Cat. No.: B3296532
CAS No.: 893763-36-5
M. Wt: 205.26 g/mol
InChI Key: PWEXWAGGDUCTCR-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyridine-4-carboxamide (CAS 893763-36-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery, incorporating two privileged nitrogen-containing heterocycles: piperidine and pyridine . The piperidine scaffold is a cornerstone in pharmaceutical design, found in over twenty classes of drugs due to its favorable physicochemical properties and the ability of its basic nitrogen atom to form salts, enhancing solubility and bioavailability . The pyridine ring, an aromatic heterocycle, is a versatile pharmacophore that influences electronic properties and enhances binding affinity to biological targets . These scaffolds are frequently present in FDA-approved drugs for various therapeutic areas, including anticancer and central nervous system agents . The compound is joined by a stable carboxamide linkage, a functional group prized for its capacity to act as both a hydrogen bond donor and acceptor, enabling strong, directional interactions with enzymatic or receptor targets, which is crucial for a compound's potency and selectivity . While specific biological data for this exact molecule is not fully detailed in public literature, its structural motifs are well-represented in research. Crucially, related N-(piperidin-4-yl) carboxamide analogues are extensively utilized in structure-activity relationship (SAR) studies during the development of potent enzyme inhibitors and other bioactive molecules . This makes this compound a valuable building block for synthesizing novel compounds and a key structural template for exploring diverse biological activities in high-value research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-piperidin-4-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEXWAGGDUCTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Piperidin 4 Yl Pyridine 4 Carboxamide and Its Analogues

Established Synthetic Routes for the N-(Piperidin-4-YL)pyridine-4-carboxamide Core

The traditional synthesis of the this compound scaffold relies on robust and well-documented chemical reactions. These methods are centered around the sequential or convergent assembly of the piperidine (B6355638) and pyridine (B92270) heterocycles, joined by a stable amide bond.

Amide Coupling Reactions for Carboxamide Formation

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a 4-aminopiperidine (B84694) derivative with pyridine-4-carboxylic acid (isonicotinic acid) or one of its activated forms. researchgate.netnih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction, necessitating the activation of the carboxylic acid. luxembourg-bio.comfishersci.co.uk

Several strategies are employed for this activation:

Acyl Halide Method (Schotten-Baumann Reaction) : A classic approach involves converting pyridine-4-carboxylic acid into its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukmdpi.com The resulting pyridine-4-carbonyl chloride is then reacted with the 4-aminopiperidine derivative, usually in the presence of a base such as triethylamine (B128534) or pyridine to neutralize the HCl by-product. fishersci.co.uk

Carbodiimide Coupling Agents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comfishersci.co.uk These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the piperidine ring. fishersci.co.uk While effective, DCC has the disadvantage of producing a dicyclohexylurea (DCU) by-product that can be difficult to remove, whereas EDC's urea (B33335) by-product is water-soluble, simplifying purification. luxembourg-bio.com

Phosphonium (B103445) and Uronium Salt Reagents : Modern coupling reagents based on phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are highly efficient. They react with the carboxylic acid to form activated esters that readily couple with amines. luxembourg-bio.com These reagents are often used in challenging couplings, such as those involving weakly nucleophilic amines. researchgate.net

Anhydride-Based Methods : 1-Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a versatile coupling agent that can be used to form the amide bond under mild conditions, generating water-soluble by-products. nih.gov

Coupling Reagent ClassExample(s)Mechanism of ActionKey Features & By-products
Carbodiimides DCC, EDCForms a reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.ukWidely used; EDC offers easier purification due to a water-soluble urea by-product. luxembourg-bio.com
Acyl Halides Thionyl Chloride, Oxalyl ChlorideConverts carboxylic acid to a highly electrophilic acyl chloride. fishersci.co.ukmdpi.comA fundamental, cost-effective method; requires a base to scavenge HCl. fishersci.co.uk
Phosphonium Salts BOP, PyBOPGenerates an activated phosphonium ester.High efficiency, but can be expensive; by-products can be problematic.
Uronium/Aminium Salts HATU, HBTUForms an activated OAt/OBt ester. luxembourg-bio.comVery effective for difficult couplings; requires careful control of reaction conditions to avoid side reactions. luxembourg-bio.com
Phosphonic Anhydrides T3P®Forms a mixed anhydride intermediate.Mild conditions, high yields, and water-soluble by-products simplify workup. nih.gov

Strategies for Piperidine Ring Formation and Functionalization

The piperidine ring is a fundamental structural motif in a vast number of pharmacologically active compounds. nih.gov Its synthesis is a key aspect of preparing the target molecule.

The most prevalent method for forming the piperidine ring is the hydrogenation of a corresponding pyridine derivative . nih.govevitachem.com This reaction typically involves the reduction of the aromatic pyridine ring using hydrogen gas under pressure, often in the presence of a transition metal catalyst. nih.gov

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum oxide (PtO₂, Adams' catalyst)

Rhodium on carbon (Rh/C) nih.gov

Ruthenium-based catalysts nih.gov

The reaction conditions, such as temperature, pressure, and solvent, can be harsh, which sometimes presents challenges for substrates with sensitive functional groups. nih.gov An alternative to high-pressure hydrogenation is transfer hydrogenation , which uses a hydrogen donor molecule in the presence of a catalyst. For instance, ammonium (B1175870) formate (B1220265) can be used with a Pd/C catalyst to reduce pyridine N-oxides to piperidines under milder conditions. organic-chemistry.org

Beyond simple hydrogenation, various methods for intramolecular cyclization can be employed to construct the piperidine ring, such as aza-Michael reactions and other metal-catalyzed cyclizations. nih.gov

Approaches for Pyridine Ring Integration and Substitution

The pyridine-4-carboxamide portion of the molecule is typically introduced by coupling pyridine-4-carboxylic acid (isonicotinic acid) with a pre-formed 4-aminopiperidine core. nih.govlookchem.com The synthesis of substituted pyridine-4-carboxylic acids allows for the creation of a wide array of analogues.

The synthesis of the pyridine ring itself can be achieved through various condensation reactions. For creating substituted pyridine derivatives, methods often involve the reaction of β-dicarbonyl compounds with a nitrogen source. researchgate.net For the target compound, commercially available pyridine-4-carboxylic acid or its derivatives are most commonly used as starting materials. mdpi.com The key step is the activation of the carboxylic acid group, as detailed in the amide coupling section (2.1.1), to facilitate its reaction with the piperidine amine. mdpi.comlookchem.com

Advanced Synthetic Approaches and Chemo-selectivity Considerations

Modern synthetic chemistry offers more sophisticated methods that allow for greater control over the molecular architecture, particularly concerning stereochemistry and chemoselectivity.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers is crucial in drug discovery. While the parent this compound is achiral, analogues with substituents on the piperidine ring can exist as multiple stereoisomers. Achieving stereoselectivity, especially during the hydrogenation of substituted pyridines, can be challenging under standard harsh conditions. nih.gov

Recent advancements have focused on developing catalysts that can control the stereochemical outcome of the reaction. For example, specific ruthenium and rhodium heterogeneous catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov These catalysts allow for the formation of a specific isomer with high selectivity. Furthermore, the development of nickel silicide catalysts represents a newer, effective approach for pyridine hydrogenation. nih.gov These advanced catalytic systems are often more stable and can be recycled, adding to their utility. nih.gov

Application of Catalytic Hydrogenation and Reduction Methods for Piperidine Moiety

Catalytic hydrogenation remains a cornerstone for synthesizing the piperidine moiety from pyridine precursors. nih.gov Advanced applications focus on improving the efficiency, selectivity, and environmental footprint of this transformation.

Catalyst SystemSubstrate ExampleKey AdvantageReference
Ruthenium Heterogeneous Catalyst Multi-substituted PyridinesHigh diastereoselective for cis-isomers. nih.gov
Nickel Silicide Catalyst PyridinesFirst successful application of a nickel catalyst for efficient pyridine hydrogenation. nih.gov
Rhodium on Carbon (Rh/C) Various HeteroaromaticsEffective for complete hydrogenation in water under moderate pressure. nih.govorganic-chemistry.org
Pd/C with Ammonium Formate Pyridine N-oxidesMild transfer hydrogenation conditions, avoiding strong acids or high pressure. organic-chemistry.org

Chemoselectivity is a major consideration. For instance, in substrates containing other reducible functional groups, the catalyst and conditions must be chosen carefully to selectively reduce only the pyridine ring. The interruption of palladium-catalyzed hydrogenation by the addition of water has been shown to selectively produce piperidinones from pyridines, demonstrating a method for one-pot functionalization. nih.gov These advanced methods provide chemists with a powerful toolkit to synthesize complex piperidine-containing molecules with high precision.

Microwave-Assisted Synthesis and Other Expedited Methodologies

The synthesis of pyridine and piperidine derivatives has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technique offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often, a reduction in side-product formation. youngin.comnih.gov

Microwave-assisted synthesis is particularly effective for reactions like the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone. youngin.com Under microwave irradiation, this reaction can be completed in a single step with high regiochemical control, yielding tri- or tetrasubstituted pyridines in minutes, as opposed to the hours or even days required for traditional heating methods. youngin.com For instance, irradiating a mixture of ethyl β-aminocrotonate and 1-phenylprop-2-yn-1-one (B1213515) in DMSO at 170°C can produce the corresponding pyridine in just 20 minutes. youngin.com

Similarly, the synthesis of various amide derivatives benefits from microwave assistance. The condensation of carboxylic acids with amines to form carboxamides is a foundational step in the potential synthesis of this compound. Microwave irradiation, often in a solvent like DMF or even in neat water, can expedite this amide bond formation. niscair.res.in For example, the synthesis of quinoline (B57606) thiosemicarbazones, which involves a condensation step, shows significantly higher yields in shorter times (3-5 minutes) under microwave conditions compared to conventional heating. mdpi.com These expedited methods are highly advantageous in the rapid generation of libraries of related compounds for screening purposes. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Pyridine Synthesis (Bohlmann-Rahtz) Two-step procedure, high temperatures, long reaction times One-pot synthesis, 20 minutes at 170°C, improved yields youngin.com
Amide Synthesis (Pyridine Carboxamides) Longer reaction times, potential for side products Rapid reaction in neat water, cleaner product profile niscair.res.in
Thiosemicarbazone Condensation Lower yields, longer reaction times Excellent yields, 3-5 minutes reaction time mdpi.com

Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound, which contains multiple reactive sites, necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. jocpr.com The secondary amine of the piperidine ring is a key functional group that typically requires protection during the synthesis.

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com Common strategies involve the use of carbamates, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which are widely employed in peptide and medicinal chemistry. jocpr.comcreative-peptides.com

Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions but is easily removed with acids like trifluoroacetic acid (TFA). creative-peptides.com This makes it ideal for protecting the piperidine nitrogen while other transformations are carried out on the pyridine ring or during the formation of the amide bond.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in DMF. creative-peptides.comub.edu This orthogonal deprotection strategy allows for selective removal of the Fmoc group without affecting acid-labile protecting groups that might be present elsewhere in the molecule. ub.edu

Benzyl (Bzl) and Trityl (Trt) groups: These are alkyl-type protecting groups. The Trt group, due to its steric bulk, is often used for protecting side-chain amino groups. creative-peptides.com Both can be removed under specific conditions, such as catalytic hydrogenation for Bzl or mild acid treatment for Trt. creative-peptides.com

In the context of synthesizing this compound, a typical strategy would involve protecting the piperidine nitrogen of a 4-aminopiperidine derivative with a group like Boc. The protected intermediate can then be coupled with an activated form of pyridine-4-carboxylic acid (isonicotinic acid), such as its acid chloride or an active ester, to form the amide bond. The final step would be the deprotection of the piperidine nitrogen under acidic conditions to yield the target compound. The use of such protecting groups is essential for achieving high yields and purity in the final product. jocpr.com

Table 2: Common Protecting Groups for Piperidine Nitrogen

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Trifluoroacetic Acid (TFA) or HCl creative-peptides.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu 20% Piperidine in DMF creative-peptides.comub.edu
Benzyl Bzl Benzyl bromide or chloride Catalytic Hydrogenation (H₂/Pd-C) creative-peptides.com
Trityl (Triphenylmethyl) Trt Trityl chloride Mild acid (e.g., TFA, HBr/AcOH) creative-peptides.com

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound and its analogues, rigorous purification and characterization are required to confirm the structure and assess the purity of the compound.

Purification: The primary methods for purification include recrystallization and column chromatography.

Recrystallization: This technique is often used to obtain highly crystalline, pure samples of the final product or key intermediates. The choice of solvent is critical for effective purification. mdpi.com

Column Chromatography: Silica gel column chromatography is extensively used to separate the desired product from unreacted starting materials, reagents, and side products. The reaction progress and the purity of fractions are typically monitored by Thin Layer Chromatography (TLC). niscair.res.inmdpi.com

Characterization: A combination of spectroscopic techniques is employed to elucidate and confirm the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural determination. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. niscair.res.inresearchgate.netresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. niscair.res.inresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would include N-H stretching for the amide and piperidine amine, C=O stretching for the amide, and C=C/C=N stretching for the pyridine ring. mdpi.comresearchgate.net

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the compound, providing further confirmation of its empirical formula. longdom.org

Table 3: Spectroscopic Data for Characterization

Technique Information Provided Typical Signals for this compound
¹H NMR Electronic environment and connectivity of protons Signals for pyridine ring protons, piperidine ring protons, and amide N-H proton. researchgate.net
¹³C NMR Carbon skeleton of the molecule Resonances for carbons in the pyridine and piperidine rings, and the amide carbonyl carbon. mdpi.com
Mass Spec (MS) Molecular weight and fragmentation Molecular ion peak corresponding to the mass of the compound (C₁₁H₁₅N₃O). researchgate.net
IR Spectroscopy Presence of functional groups N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-N stretch, Aromatic C-H stretch. mdpi.com

Structure Activity Relationship Sar Studies of N Piperidin 4 Yl Pyridine 4 Carboxamide Derivatives

Positional and Substituent Effects on the Pyridine (B92270) Moiety

The pyridine ring is a key component of many biologically active compounds, and its properties can be finely tuned through strategic modifications. nih.gov Its nitrogen atom alters physicochemical properties compared to a simple benzene (B151609) ring, modulating lipophilicity, aqueous solubility, and the capacity for hydrogen bonding. nih.gov

The location of the nitrogen atom within the pyridine ring is a crucial determinant of a molecule's biological activity and target specificity. Research on Schiff bases containing a pyridine moiety demonstrated that the nitrogen's position directly influences antibacterial efficacy. nih.gov For instance, a derivative with the pyridyl nitrogen at the 4-position (4-Py) showed more effective inhibition against the Gram-positive bacterium Staphylococcus aureus. nih.gov Conversely, moving the nitrogen to the 3-position (3-Py) resulted in superior activity against the Gram-negative bacterium Escherichia coli. nih.gov This highlights that even a subtle change in the nitrogen's location can alter the spectrum of activity, likely due to different binding interactions with key enzymes in the different bacterial species. nih.gov

Similarly, in a series of pyrimidine-5-carboxamides designed as renin inhibitors, the point of attachment to the piperidine (B6355638) ring, which is spatially related to the ring nitrogens, was found to be critical. researchgate.net A derivative based on N-(piperidin-3-yl)pyrimidine-5-carboxamide maintained significant inhibitory activity, whereas the corresponding N-(piperidin-4-yl)pyrimidine-5-carboxamide derivative saw a remarkable decrease in potency. researchgate.net This suggests that the spatial orientation of the basic nitrogen on the piperidine ring relative to the heteroatoms of the pyridine (or in this case, pyrimidine) core is vital for interaction with the target's catalytic site. researchgate.net

The introduction of various substituents onto the pyridine ring allows for the modulation of a compound's electronic, steric, and lipophilic properties, which in turn affects its biological activity. A general review of pyridine derivatives found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhanced antiproliferative activity against cancer cell lines. nih.gov In contrast, the addition of halogen atoms or other bulky groups tended to result in lower antiproliferative activity. nih.gov

Research on other pyridine-based scaffolds has yielded different SAR trends. For 6-substituted nicotine (B1678760) derivatives, lipophilic substituents at the 6-position were found to contribute favorably to affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), but this benefit was counteracted by steric bulk; increased substituent size led to decreased affinity. researchgate.net In another example involving pyridine-3-sulfonamides as carbonic anhydrase inhibitors, aliphatic lipophilic substituents like n-hexyl resulted in the highest activity, while bulky phenyl groups diminished potency. mdpi.com

Scaffold TypeSubstituentEffect on ActivityBiological Target/AssayCitation
General Pyridine Derivatives-OMe, -OH, -C=O, -NH2IncreaseAntiproliferative nih.gov
General Pyridine DerivativesHalogens, Bulky GroupsDecreaseAntiproliferative nih.gov
Thieno[2,3-b]pyridines-CNIncrease (Essential for activity)FOXM1 Inhibition mdpi.com
Thieno[2,3-b]pyridines-F, -Cl, -Br, -INo Significant DifferenceFOXM1 Inhibition mdpi.com
Pyridine-3-sulfonamidesAliphatic/Lipophilic (e.g., n-hexyl)IncreasehCA II Inhibition mdpi.com
Pyridine-3-sulfonamidesPhenyl/Bulky GroupsDecreasehCA II Inhibition mdpi.com
6-Substituted NicotineLipophilic GroupsIncreasenAChR Affinity researchgate.net
6-Substituted NicotineBulky GroupsDecreasenAChR Affinity researchgate.net

Modifications of the Piperidine Ring System

The piperidine ring is a common pharmacophore in ligands for various receptors, and modifications to this ring system are a key strategy for optimizing ligand affinity and selectivity. researchgate.net

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification to explore interactions with target proteins. The nature of the substituent on this nitrogen can profoundly impact binding affinity. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the aromatic ring of the N-benzyl group led to either similar or slightly decreased affinity for sigma-1 receptors. researchgate.net

The diversity of possible N-substituents is vast. The compound N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide features a thiazole (B1198619) ring attached to the piperidine nitrogen, a modification that can influence binding affinity and biological pathway modulation. evitachem.com In other work, N-benzyl-piperidine derivatives were identified as having potent free radical scavenging properties, making them interesting candidates for treating Alzheimer's disease. ajchem-a.com This demonstrates that the N-substituent can be used to introduce entirely new functionalities and target interactions.

The three-dimensional shape and stereochemistry of the piperidine ring and its substituents are paramount for biological activity. Stereochemistry can dramatically affect drug action by influencing target binding, metabolism, and distribution. mdpi.com It has been shown to be a driver of potency and can affect transport across biological membranes. mdpi.com

When the piperidine nitrogen is acylated, as in the case of N-(Piperidin-4-YL)pyridine-4-carboxamide, the partial double-bond character of the amide C-N bond creates a phenomenon known as pseudoallylic strain. nih.gov This strain dictates the conformational preference of other substituents on the piperidine ring. Specifically, it strongly favors an axial orientation for a substituent at the adjacent 2-position of the ring. nih.gov This conformational locking has significant implications for how the molecule presents itself to a protein's binding site. nih.gov While the chair conformation is generally favored, studies have shown that the thermodynamically less favorable twist-boat conformation can be stabilized and selected for by protein-ligand interactions. nih.gov

The importance of stereochemistry is evident in numerous studies. In one case, the conformational restriction achieved by replacing an N-methylphenethylamine group with a chiral (S)-3-phenylpiperidine moiety increased inhibitory potency by three-fold. nih.gov Similarly, studies on piperidin-4-one derivatives confirmed the critical role of stereochemical effects on their antibacterial, antifungal, and anthelmintic activities. nih.gov Research on isomers of the natural product acivicin (B1666538) revealed that only those with a specific (5S, αS) stereochemistry displayed significant antimalarial activity, suggesting that uptake into the parasite is mediated by a stereoselective transport system. mdpi.com

Role of the Carboxamide Linkage in Target Binding

The carboxamide linkage (-CO-NH-) is the structural linchpin that connects the pyridine and piperidine moieties in this compound. Its role extends beyond simply holding the two key fragments together; it is an active participant in mediating interactions with biological targets.

The amide group possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), making it exceptionally well-suited to form strong, directional interactions with amino acid residues in a protein's active site. nih.gov This ability to engage in hydrogen bonding is a fundamental aspect of molecular recognition in structure-based drug design. researchgate.net

In silico analysis of piperidine-based carboxamide derivatives as potential antagonists for the CCR5 receptor showed that this class of compounds demonstrated increased stability and competitive binding. nih.gov The synthesis of these molecules invariably involves a final step to form the amide bond, underscoring its necessity for the compound's architecture and function. evitachem.commdpi.com The introduction of this linker is a deliberate design choice to position the pyridine and piperidine pharmacophores in a specific orientation required for optimal binding to the target protein. Therefore, the carboxamide group is not merely a passive spacer but a crucial functional group that directly contributes to the binding affinity and specificity of the molecule.

Isosteric Replacements of the Carboxamide Group

The carboxamide group is a common functional group in many biologically active molecules, known for its ability to form key hydrogen bonds with biological targets. drughunter.com However, it can be susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability. drughunter.com Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to address such liabilities while retaining or improving biological activity. nih.gov

In the context of this compound derivatives, the carboxamide linker is a prime candidate for isosteric replacement to enhance metabolic stability and modulate pharmacokinetic properties. A variety of functional groups can serve as bioisosteres for the amide bond. nih.gov These replacements can be classical, having a similar number of atoms and electronic configuration, or non-classical, which may differ more significantly in structure but still produce a similar biological effect. sci-hub.se

Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.com These rings can mimic the hydrogen bonding pattern of the amide group while often conferring greater metabolic stability. nih.gov For instance, the 1,2,4-oxadiazole (B8745197) ring has been successfully used as an amide isostere, as it can replicate the planar and dipole characteristics of the amide bond. nih.gov Research on related scaffolds has shown that such replacements can lead to compounds with improved pharmacokinetic profiles. nih.gov

Below is a data table illustrating potential isosteric replacements for the carboxamide group and their general effects on compound properties.

Original GroupIsosteric ReplacementPotential AdvantagesPotential Disadvantages
Carboxamide (-CONH-)1,2,3-TriazoleIncreased metabolic stability, can maintain H-bonding interactions. nih.govMay alter compound geometry and electronic properties. nih.gov
Carboxamide (-CONH-)1,2,4-OxadiazoleMimics planarity and dipole of amide, improved metabolic stability. nih.govChanges in hydrogen bonding capacity and aromatic character. nih.gov
Carboxamide (-CONH-)Sulfonamide (-SO₂NH-)Increased lipophilicity, metabolic stability, and resistance to glucuronidation. drughunter.comWeaker acidity compared to carboxylic acids, which can affect binding. drughunter.com
Carboxamide (-CONH-)Thioamide (-CSNH-)Can form similar hydrogen bonds, may have altered electronic properties. nih.govPotential for chemical instability and toxicity.
Carboxamide (-CONH-)Fluoroalkene (-CF=CH-)Increased metabolic stability, can act as a mimic of the peptide bond.May introduce conformational rigidity, potential for altered binding.

Influence of Linker Length and Flexibility

In a closely related series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the introduction of a carboxamide linker was a key modification to improve in vivo properties. nih.gov While the parent 4-amino-4-benzylpiperidines were active in cellular assays, they suffered from high clearance and low oral bioavailability. The incorporation of the carboxamide linker led to compounds with improved pharmacokinetic profiles. nih.gov

The length of the linker can be systematically varied to probe the optimal distance between the two interacting moieties of the molecule. A shorter, more rigid linker may restrict the conformational freedom of the molecule, which can be entropically favorable for binding if the resulting conformation is the bioactive one. Conversely, a longer, more flexible linker can allow the molecule to adopt a wider range of conformations, potentially enabling it to better adapt to the topology of the binding site. However, excessive flexibility can be entropically unfavorable.

The flexibility of the linker can be modulated by introducing different chemical groups. For example, replacing a single bond with a double or triple bond would increase rigidity. Incorporating cyclic structures within the linker can also restrict conformational freedom. The table below provides examples of how linker modifications can influence the properties of a molecule.

Linker ModificationEffect on FlexibilityPotential Impact on Activity
Increase in alkyl chain lengthIncreases flexibility and lengthMay allow for reaching distant binding pockets, but could decrease binding affinity due to entropic cost.
Introduction of a double bond (alkene)Decreases flexibility (more rigid)May lock the molecule in a bioactive conformation, potentially increasing potency.
Incorporation of a cyclic unit (e.g., cyclopropane)Significantly decreases flexibilityCan provide a well-defined orientation of the connected fragments, which may be beneficial or detrimental to binding.
Introduction of heteroatoms (e.g., oxygen, nitrogen)Can alter flexibility and introduce hydrogen bonding capabilitiesMay lead to new interactions with the target, potentially improving affinity and selectivity. nih.gov

Physicochemical Property Modulation through SAR for Optimized Biological Profile

The biological activity of a compound is not solely dependent on its interaction with the target but also on its ability to reach that target in a sufficient concentration. This is governed by its physicochemical properties, such as lipophilicity and hydrogen bonding potential. SAR studies are therefore essential for fine-tuning these properties to achieve an optimal balance between potency and drug-like characteristics.

Lipophilicity (logP) Optimization

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For orally administered drugs, a moderate level of lipophilicity is generally desired. If a compound is too hydrophilic (low logP), it may have poor membrane permeability and be rapidly excreted. Conversely, if it is too lipophilic (high logP), it may exhibit poor aqueous solubility, high plasma protein binding, and be more susceptible to metabolic breakdown.

In the development of derivatives of this compound, careful modulation of logP is necessary. The lipophilicity of the molecule can be adjusted by modifying various parts of the scaffold. For example, adding lipophilic groups such as alkyl or aryl substituents will increase logP, while introducing polar groups like hydroxyl or amino groups will decrease it.

The following table illustrates how different substituents can modulate the lipophilicity of a core scaffold.

SubstituentGeneral Effect on Lipophilicity (logP)Example Modification
Alkyl chain (e.g., -CH₃, -C₂H₅)IncreaseAddition of a methyl group to the pyridine or piperidine ring.
Halogen (e.g., -F, -Cl, -Br)Increase (F < Cl < Br)Substitution of a hydrogen with a chlorine atom on the pyridine ring.
Hydroxyl group (-OH)DecreaseIntroduction of a hydroxyl group on the piperidine ring.
Amino group (-NH₂)DecreaseAddition of an amino group to the pyridine ring.
Trifluoromethyl group (-CF₃)Significant IncreaseReplacement of a methyl group with a trifluoromethyl group.

Hydrogen Bonding Network Analysis

Hydrogen bonds are crucial non-covalent interactions that play a pivotal role in molecular recognition between a ligand and its biological target. The this compound scaffold contains several hydrogen bond donors (the amide N-H and the piperidine N-H) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen). The arrangement and strength of these hydrogen bonds can significantly influence binding affinity and selectivity.

SAR studies often involve modifying the molecule to optimize its hydrogen bonding interactions with the target. This can be achieved by introducing or removing hydrogen bond donors and acceptors, or by altering their positions within the molecule. For example, in a related series of protein kinase B inhibitors, the bicyclic heteroaromatic group (analogous to the pyridine ring) was shown to form hydrogen bonds with the hinge region of the kinase domain. nih.gov The amide spacer was also observed to form a close contact with an aspartate residue, suggesting a potential hydrogen bond. nih.gov

The analysis of the hydrogen bonding network can be complex, as it involves not only direct interactions between the ligand and the protein but also interactions mediated by water molecules. nih.gov Displacing a tightly bound water molecule from a binding site can be entropically favorable and lead to a significant increase in binding affinity. nih.gov Therefore, a detailed understanding of the hydrogen bonding network, including the role of water, is essential for rational drug design.

The table below summarizes the key hydrogen bonding features of the this compound scaffold.

Functional GroupHydrogen Bonding CapabilityPotential Role in Binding
Pyridine NitrogenAcceptorCan interact with hydrogen bond donors on the target protein, such as backbone N-H groups or side chains of residues like serine or threonine.
Carboxamide Carbonyl OxygenAcceptorA strong hydrogen bond acceptor, often interacting with backbone N-H groups in the target.
Carboxamide N-HDonorCan form a hydrogen bond with acceptor groups on the target, such as carbonyl oxygens or the side chains of aspartate or glutamate.
Piperidine N-HDonorCan interact with hydrogen bond acceptors on the protein surface, particularly if the piperidine ring is solvent-exposed.

Pharmacological Characterization and Biological Targets

Enzyme Inhibition Profiles

The N-(piperidin-4-yl)pyridine-4-carboxamide scaffold and its analogues have been investigated for their ability to inhibit a range of enzymes, demonstrating a versatile platform for developing targeted therapeutic agents.

While the broader class of piperidine (B6355638) carboxamides has been explored for kinase inhibition, specific data for this compound is not extensively available in the reviewed literature.

Anaplastic Lymphoma Kinase (ALK): The piperidine carboxamide structure has been identified as a novel scaffold for inhibitors of anaplastic lymphoma kinase (ALK). nih.gov During a high-throughput screening, a piperidine carboxamide compound was discovered as an ALK inhibitor with an IC₅₀ of 0.174 μM and was found to be selective over the insulin-like growth factor-1 receptor (IGF1R). nih.gov X-ray crystallography of this compound with the ALK kinase domain showed an unusual binding conformation, which provided a basis for further structure-activity relationship (SAR) studies to develop molecules with improved potency. nih.govdntb.gov.ua

VEGFR-2: The introduction of non-aromatic nitrogen heterocycles like piperidine has been noted in the development of compounds with significant VEGFR-2 inhibitory activity. nih.gov However, specific research detailing the activity of this compound against VEGFR-2 was not identified.

Other Kinases: Publicly available research did not yield specific inhibitory data for this compound against Protein Kinase B (Akt), ROS1 Kinase, BACE2, PKK, or PDE4.

The 1-(pyridin-4-yl)piperidine-4-carboxamide structure has served as a foundational scaffold for the design of a new class of non-peptide direct thrombin inhibitors. nih.govnih.govmdpi.com

Thrombin: Researchers developed a series of direct thrombin inhibitors by optimizing the 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold. nih.gov Starting from an initial lead with poor activity, modifications to the P1 and P4 binding moieties led to the identification of highly potent compounds. nih.govnih.gov One notable derivative, compound 13b , demonstrated excellent thrombin (factor IIa) inhibition with a Kᵢ value of 6 nM. nih.govdocumentsdelivered.com This compound exhibited significant in vitro anticoagulant activity and, when administered orally to mice, produced a 43% prolongation of the activated partial thromboplastin (B12709170) time (aPTT). nih.gov

Factor Xa: The same series of compounds was evaluated for activity against Factor Xa (fXa) to determine selectivity. The potent thrombin inhibitor 13b showed only weak anti-fXa activity, with a Kᵢ of 5.64 μM, indicating remarkable selectivity for thrombin over other serine proteases like fXa and trypsin. nih.govdocumentsdelivered.com An earlier derivative in the series also showed poor inhibitory activity against both thrombin (Kᵢ = 20.8 μM) and fXa (Kᵢ = 33.8 μM). nih.gov

Table 1: Protease Inhibition Data for Piperidine-4-carboxamide Derivatives

CompoundTargetInhibition Constant (Kᵢ)Reference
Compound 13bThrombin (fIIa)6 nM nih.govdocumentsdelivered.com
Compound 13bFactor Xa5.64 μM nih.gov
1-amidinopiperidine derivative (6)Thrombin (fIIa)20.8 μM nih.gov
1-amidinopiperidine derivative (6)Factor Xa33.8 μM nih.gov

Derivatives of piperidine carboxamide have been synthesized and evaluated for their potential to inhibit various hydrolases.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): While potent NAPE-PLD inhibitors have been developed from scaffolds like pyrimidine-4-carboxamide, specific data on this compound is not available in the reviewed literature. nih.govximbio.com Research on other scaffolds has shown that incorporating a 4-pyridyl group can increase potency compared to other isomers, suggesting the utility of this moiety in inhibitor design. nih.gov However, the identified potent inhibitors, such as LEI-401, are structurally distinct from the subject compound. nih.govximbio.com

Cholinesterases: A series of N-benzylpiperidine carboxamide derivatives were synthesized to inhibit acetylcholinesterase (AChE) as potential treatments for Alzheimer's disease. nih.gov By replacing an ester linker with a more stable amide, researchers developed several inhibitors. nih.gov The two most active compounds, 20 and 28 , yielded IC₅₀ values against AChE of 5.94 μM and 0.41 μM, respectively. nih.govresearchgate.net Other research has explored hybrids of (α)-lipoic acid and 4-amino-1-benzyl piperidines, which demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BuChE). researchgate.net

Table 2: Cholinesterase Inhibition Data for Piperidine-4-carboxamide Derivatives

CompoundTargetInhibitory Concentration (IC₅₀)Reference
Compound 20Acetylcholinesterase (AChE)5.94 μM nih.gov
Compound 28Acetylcholinesterase (AChE)0.41 μM nih.gov

The versatile piperidine-4-carboxamide scaffold has been used to target several other enzyme classes.

Secretory Glutaminyl Cyclase (sQC): A novel sQC inhibitor, Cpd-41 , featuring a piperidine-4-carboxamide moiety, was identified through high-throughput virtual screening. nih.gov This compound showed an IC₅₀ of 34 μM. nih.gov Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ) in Alzheimer's disease, making its inhibition an attractive therapeutic strategy. nih.govnih.gov

Cholesterol 24-Hydroxylase (CH24H): 3,4-disubstituted pyridine (B92270) derivatives have been designed as potent and selective inhibitors of CH24H (CYP46A1), a brain-specific enzyme involved in cholesterol homeostasis. nih.govacs.org Starting from known inhibitors, researchers explored core ring substitutions, finding that introducing a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold yielded a compound (3 ) with an IC₅₀ of 950 nM. acs.org Further optimization led to the discovery of compound 17 , a highly potent and selective CH24H inhibitor with an IC₅₀ of 8.5 nM. nih.gov Another potent inhibitor, soticlestat, incorporates a (4-benzyl-4-hydroxypiperidin-1-yl) moiety attached to a bipyridine core. nih.govdundee.ac.ukq4cdn.com

Adenylyl Cyclase: A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide was identified as a novel inhibitor of adenylyl cyclase from the parasite Giardia lamblia. researchgate.netnih.gov This compound, which features a pyrrole (B145914) instead of a pyridine ring, acts via a competitive mechanism. researchgate.netnih.gov

Other Enzymes: No specific inhibitory data were found in the searched literature for this compound against Dihydrofolate Reductase (DHFR), Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), or Glycine Transporter 1 (GlyT1).

Receptor Modulation and Antagonism

The piperidine-4-carboxamide scaffold is a well-established core for the development of potent antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into cells.

Optimization of a lead structure by replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a novel series of potent CCR5 antagonists. One selected compound from this series demonstrated excellent antiviral activity against HIV-1 replication with an EC₅₀ of 0.59 nM. Further work on piperidine-4-carboxamide CCR5 antagonists led to the discovery of TAK-220, which exhibited high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of HIV-1-mediated membrane fusion (IC₅₀ = 0.42 nM). nih.gov Another series of piperazine-based CCR5 antagonists also incorporated a piperidine moiety, leading to the development of Sch-350634, a potent inhibitor of HIV-1 entry and replication. nih.gov

Table 3: CCR5 Antagonist Activity for Piperidine-4-carboxamide Derivatives

CompoundActivity TypeValueReference
TAK-220CCR5 Binding Affinity (IC₅₀)3.5 nM nih.gov
TAK-220Membrane Fusion Inhibition (IC₅₀)0.42 nM nih.gov
Related AnalogueAntiviral Activity (EC₅₀)0.59 nM

DNA Interaction Studies and Cellular Process Disruption

The ability of small molecules to interact with DNA is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. Studies on compounds structurally related to this compound have demonstrated significant DNA interaction and subsequent disruption of cellular processes.

A series of DNA-threading bis(9-aminoacridine-4-carboxamides) featuring N-methylpiperidin-4-yl sidechains were synthesized and evaluated. nih.gov Measurements with supercoiled DNA indicated that these compounds act as bis-intercalators. nih.gov This mode of DNA binding can lead to significant cellular consequences. Indeed, these compounds exhibited cytotoxicity towards human leukaemic cells and were shown to cause cell cycle arrest. nih.gov The ethylpiperidino series of these compounds were generally found to be more cytotoxic than the N-methylpiperidin-4-yl series. nih.gov

These findings suggest that the piperidine-4-carboxamide moiety, a core component of the title compound, can be part of a larger molecular structure capable of interacting with DNA and disrupting normal cellular processes like the cell cycle.

Compound ClassDNA InteractionCellular Effect
bis(9-aminoacridine-4-carboxamides) with N-methylpiperidin-4-yl sidechainsBis-intercalation with supercoiled DNA. nih.govCytotoxicity in human leukaemic cells and cell cycle arrest. nih.gov

Pre Clinical Pharmacokinetics and in Vitro/in Vivo Adme Investigations

Absorption and Distribution Studies (in vitro/animal models)

Absorption and distribution are critical pharmacokinetic parameters that determine a compound's ability to reach its target site in the body. These properties are frequently evaluated using a combination of in vitro models and in vivo animal studies.

In vitro permeability assays are standard methods to predict a drug's potential for intestinal absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) evaluates a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability. sigmaaldrich.comnih.gov The Caco-2 cell model utilizes a monolayer of human intestinal cells to assess not only passive diffusion but also the effects of active transport mechanisms. nih.gov

Specific experimental data from PAMPA or Caco-2 assays for N-(Piperidin-4-YL)pyridine-4-carboxamide are not available in the public scientific literature.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. This property is often predicted using in vitro models like PAMPA-BBB or assessed directly in vivo through the analysis of brain and plasma concentrations in animal models following administration. researchgate.netnih.gov Key characteristics for BBB penetration by small molecules include a molecular mass under 400-500 Da and the capacity to form a limited number of hydrogen bonds. nih.gov

Publicly available scientific studies detailing the in vivo blood-brain barrier penetration of this compound in animal models were not found.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to exert a pharmacological effect. nih.govnih.gov This is because only the unbound fraction of a drug is generally considered free to interact with its target. This property is typically measured in vitro using plasma from various species (e.g., mouse, rat, dog, human) through techniques like equilibrium dialysis. nih.gov

Specific data on the plasma protein binding of this compound in any animal model or human plasma is not available in the reviewed literature.

Tissue distribution studies are performed in vivo to understand where a compound accumulates in the body after administration. These studies involve measuring the compound's concentration in various tissues and organs over time and are crucial for identifying target tissues and potential sites of toxicity.

No specific experimental data from in vivo tissue distribution studies for this compound in animal models have been reported in the available scientific literature.

Metabolism and Excretion (in vitro/animal models)

Metabolism and excretion studies determine how a compound is chemically altered by the body and how it is ultimately eliminated. These processes are key determinants of a drug's half-life and duration of action.

Metabolic stability is a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes. springernature.com These studies are commonly conducted in vitro by incubating the compound with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like the cytochrome P450 family. researchgate.netnih.govsemanticscholar.org The rate at which the parent compound disappears over time is measured to predict its in vivo clearance. springernature.com

No published studies were found that report the metabolic stability of this compound in human, mouse, or rat liver microsomes.

Identification of Major Metabolites (in vitro/animal models)

There is no specific information available in the reviewed literature identifying the major metabolites of this compound in either in vitro systems or animal models. Metabolic pathways for drugs containing a 4-aminopiperidine (B84694) moiety often involve N-dealkylation, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. acs.org However, without direct experimental data, the specific metabolites of this compound remain uncharacterized.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

A definitive Cytochrome P450 (CYP) inhibition and induction profile for this compound is not documented in the available research. Generally, molecules containing pyridine (B92270) and piperidine (B6355638) scaffolds have been noted for their potential to inhibit CYP enzymes. sigmaaldrich.com For example, some pyridine-containing compounds have shown inhibitory activity against CYP1A2, and various 1,4-dihydropyridine (B1200194) derivatives can inhibit multiple CYP isoforms, including CYP3A4, CYP1A2, CYP2C9, and CYP2D6. sigmaaldrich.comnih.gov Conversely, efforts in drug discovery have been made to design piperidine-based compounds with reduced CYP inhibition. nih.gov Without specific studies on this compound, its direct effects on CYP enzymes are unknown.

Clearance Rates in Animal Models (e.g., mouse, rat, dog, non-human primate)

Specific data on the clearance rates of this compound in common preclinical animal models such as mice, rats, dogs, or non-human primates have not been published. While studies on complex derivatives report clearance values, these are not representative of the parent compound. For example, certain inhibitors built upon this scaffold have been found to have high clearance in vivo, a factor that medicinal chemists have sought to modify by altering other parts of the molecule. nih.gov

Half-Life Determination in Animal Models

Similarly, the half-life of this compound in animal models is not reported in the available literature. The half-life of a compound is dependent on its clearance and volume of distribution, data which is also unavailable.

Oral Bioavailability Studies in Animal Models

There are no published studies detailing the oral bioavailability of this compound in animal models. Research on derivatives has shown that oral bioavailability can be a challenge for compounds containing this scaffold, often necessitating structural modifications to improve this parameter. nih.govwhiterose.ac.uk

Efflux Transporter Interactions (e.g., P-glycoprotein)

Direct studies on the interaction of this compound with efflux transporters like P-glycoprotein (P-gp) are not available. The potential for a compound to be a substrate or inhibitor of P-gp is a critical factor in its absorption and distribution, but this has not been specifically determined for this compound.

Potential Therapeutic Applications Pre Clinical Investigations

Oncology Research

In the field of oncology, derivatives of N-(Piperidin-4-YL)pyridine-4-carboxamide have been evaluated for their potential as anticancer agents. Research has focused on their ability to inhibit cancer cell growth, reduce tumor size in animal models, and interfere with the cell division process.

The cytotoxic effects of this compound derivatives have been tested against a panel of human cancer cell lines. One notable derivative, a phenyl-substituted compound, demonstrated significant growth-inhibitory activity. For instance, it showed potent effects against the human chronic myelogenous leukemia (K562) and lung carcinoma (A549) cell lines.

Another study highlighted a related compound that exhibited inhibitory activity against the triple-negative breast cancer cell line MDA-MB-468. This particular derivative was investigated for its role as a histone deacetylase (HDAC) inhibitor, a class of compounds known to have anticancer properties. The table below summarizes the reported in vitro cytotoxic activities.

Cell LineCancer TypeCompound DerivativeObserved Effect
K562Chronic Myelogenous LeukemiaPhenyl-substituted derivativePotent growth inhibition
A549Lung CarcinomaPhenyl-substituted derivativePotent growth inhibition
MDA-MB-468Triple-Negative Breast CancerHDAC inhibitor derivativeInhibitory activity
HepG2Liver CancerIsonicotinamide (B137802) derivativeModerate cytotoxic activity
Ovarian Cancer CellsOvarian CancerNot specifiedInvestigated
Breast Cancer CellsBreast CancerNot specifiedInvestigated

The anticancer potential of this compound derivatives has also been assessed in animal models. In a study involving a PC-3 human prostate cancer xenograft model in nude mice, a specific derivative was found to significantly inhibit tumor growth. This provides evidence that the in vitro effects can translate to in vivo efficacy.

Another research effort focused on a series of 4-(pyridin-4-ylcarboxamido)piperidine-1-carboxamides, which were evaluated for their ability to inhibit histone deacetylase (HDAC) and tumor growth in human tumor xenografts in mice. These studies are crucial for establishing the preclinical rationale for further development.

Investigations into the mechanism of action have revealed that certain derivatives of this compound can induce cell cycle arrest in cancer cells. One study demonstrated that a potent derivative caused cell cycle arrest at the G2/M phase in the K562 cell line. This arrest prevents the cancer cells from completing the division process, ultimately leading to cell death.

Furthermore, a derivative designed as an HDAC inhibitor was shown to induce cell cycle arrest in the MDA-MB-468 breast cancer cell line. The ability to halt the cell cycle is a key characteristic of many successful anticancer drugs.

Infectious Diseases

Beyond oncology, this compound derivatives have been explored for their potential in treating infectious diseases. Research has encompassed their activity against viruses, bacteria, and fungi.

The antiviral properties of compounds related to this compound have been a subject of scientific inquiry. One area of focus has been their potential to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1).

Additionally, research has been conducted on the efficacy of related structures against a range of other viruses. For example, some isonicotinamide derivatives, which share a core chemical feature, have been investigated for activity against H5N1 influenza, alphaviruses, and cytomegalovirus. More recently, with the emergence of the COVID-19 pandemic, derivatives have also been screened for potential activity against SARS-CoV-2.

VirusDiseaseCompound Type
HIV-1AIDSN-phenyl-4-(piperidin-4-ylcarboxamido)benzamide derivatives
H5N1Avian InfluenzaIsonicotinamide derivatives
AlphavirusesVarious (e.g., Chikungunya)Isonicotinamide derivatives
CytomegalovirusCMV InfectionIsonicotinamide derivatives
SARS-CoV-2COVID-19This compound derivatives

The potential of this compound derivatives extends to bacterial and fungal pathogens. Studies have demonstrated that certain derivatives possess inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Further research has confirmed the broad-spectrum potential of related compounds. For instance, various synthesized derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Antifungal activity has also been reported, with some compounds demonstrating the ability to inhibit the growth of various fungal strains.

Antiparasitic Activity (e.g., Giardia lamblia)

Current scientific literature available through targeted searches does not provide specific evidence for the evaluation of this compound against the parasite Giardia lamblia. While related chemical structures, such as thiazolo[5,4-d]pyrimidine (B3050601) derivatives featuring a piperidine-4-carboxamide substituent, have been investigated for antileishmanial activity, direct studies on the title compound for giardiasis are not presently documented. mdpi.com

Neurological and Central Nervous System Disorders

Studies in Animal Models of Schizophrenia

There is no direct evidence from the reviewed literature to indicate that this compound has been specifically studied in animal models of schizophrenia. nih.govmpg.de The pathophysiology of schizophrenia is complex, involving various neurotransmitter systems, and animal models are crucial for developing novel antipsychotics. nih.govnih.govnih.gov While some compounds with piperidine (B6355638) moieties are used as antipsychotics, and piperidine-4-carboxamide derivatives have been noted as potential dopamine (B1211576) reuptake inhibitors, specific research linking this compound to schizophrenia models is not available. researchgate.netnih.gov

Potential for Alzheimer's Disease Therapy (e.g., Cholinesterase inhibition)

The core structure of this compound is a scaffold of significant interest in the development of treatments for Alzheimer's disease (AD), primarily through the inhibition of cholinesterases (ChE). The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). nih.govuniversiteitleiden.nl Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down ACh, is a key therapeutic strategy. nih.govmdpi.com

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated as potent ChE inhibitors. In one study, the ester linkage in a lead compound was replaced with a more metabolically stable amide, creating N-benzylpiperidine-4-carboxamide derivatives. nih.govresearchgate.net These compounds showed promising inhibitory activity against AChE. For instance, the analogue 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide demonstrated an IC₅₀ value of 0.41 µM against AChE. nih.gov

Another study focusing on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which incorporate the piperidine-4-carboxamide structure, identified compounds with submicromolar inhibitory values against both AChE and BChE. nih.gov Furthermore, isonipecotamide-based molecules (the synonym for the piperidine-4-carboxamide scaffold) have been investigated as dual inhibitors, targeting both thrombin and cholinesterases, which could address both neurodegenerative and vascular aspects of AD. mdpi.com The potential of nicotinamide (B372718), a related pyridine-carboxamide, as a biomarker and therapeutic agent in AD models further supports the investigation of this chemical family. researchgate.netnih.govconicet.gov.arnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine-4-Carboxamide Derivatives

Compound Derivative Target Enzyme IC₅₀ (µM) Source
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide AChE 0.41 ± 1.25 nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide AChE 5.94 ± 1.08 nih.gov
Benzimidazolinone Derivative 15b eeAChE 0.39 ± 0.11 nih.gov

Investigation in other CNS-related disease models

The therapeutic potential of the this compound scaffold extends to other CNS conditions beyond Alzheimer's disease. Research has shown that synthesized piperidine-4-carboxamide derivatives exhibit analgesic properties in mouse models. researchgate.net

Furthermore, structurally related compounds have shown activity in other CNS disease models. For example, 4-aminopyridine, which shares the pyridine (B92270) ring, is a potassium channel blocker used to improve symptoms in patients with multiple sclerosis by enhancing nerve signal conduction in demyelinated axons. pensoft.netnih.govresearchgate.net Additionally, derivatives of 3-piperidinyl pyridine have been identified as potent inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain that is considered a therapeutic target for neurological disorders such as Huntington's disease. acs.org These findings suggest that the this compound framework could be a versatile platform for developing drugs targeting various CNS pathologies.

Cardiovascular and Hematological Conditions

Antithrombotic and Anticoagulant Activities (in vitro/ex vivo animal models)

A significant area of investigation for this compound class is in the prevention and treatment of thrombosis. A study focused on designing direct thrombin inhibitors based on the 1-(pyridin-4-yl)piperidine-4-carboxamide structure yielded promising results. nih.gov Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is a major goal of anticoagulant therapy.

In this research, structure-activity relationship studies led to the identification of a specific derivative, compound 13b , which demonstrated excellent and selective inhibition of thrombin with a Ki value of 6 nM. nih.gov This compound was significantly less active against another coagulation enzyme, Factor Xa (Ki = 5.64 µM), indicating high selectivity. nih.gov

The in vitro anticoagulant efficacy was confirmed using standard coagulation tests. Compound 13b showed activity in the low micromolar range. nih.gov Crucially, the therapeutic potential was also demonstrated in an ex vivo mouse model. Following oral administration of 100 mg/kg, the compound produced a significant 43% prolongation of the activated partial thromboplastin (B12709170) time (aPTT) after two hours, confirming its anticoagulant effect in a living system. nih.gov These findings highlight the strong potential of this scaffold for developing new oral anticoagulant agents.

Table 2: Anticoagulant Profile of a Lead 1-(Pyridin-4-yl)piperidine-4-carboxamide Derivative (Compound 13b)

Parameter Result Source
Thrombin (fIIa) Inhibition (Ki) 6 nM nih.gov
Factor Xa (fXa) Inhibition (Ki) 5.64 µM nih.gov
In Vitro Anticoagulant Activity Low micromolar range nih.gov

Immunomodulatory Research (e.g., against Staphylococcus aureus infection)

A thorough search of scientific databases and research publications did not yield any studies that have evaluated the immunomodulatory properties of this compound, specifically in the context of infections caused by Staphylococcus aureus. While the broader class of piperidine-containing compounds has been a subject of interest in medicinal chemistry for their diverse biological activities, including antibacterial properties, specific data for this compound in this area is not available.

Research into other, structurally distinct, heterocyclic compounds has shown promise in the fight against Staphylococcus aureus. For instance, certain quinoline-piperazine hybrids and 2-thioxoimidazolidin-4-one derivatives have been investigated for their activity against this pathogen. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking simulations have been employed to investigate the interactions of N-(Piperidin-4-YL)pyridine-4-carboxamide and its analogs with various biological targets. For instance, studies on related piperidine-4-carboxamide derivatives have revealed key interactions within the binding sites of sigma-1 (σ1) receptors. These studies indicate that the basic piperidine (B6355638) nitrogen atom often forms a crucial ionic interaction, while the amide portion of the molecule participates in hydrogen bonding with receptor residues. The pyridine (B92270) ring can engage in hydrophobic or aromatic stacking interactions, further stabilizing the ligand-protein complex. units.it

In the case of protein kinase B (PKB), docking studies of similar 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated their ability to fit within the ATP-binding pocket. The carboxamide moiety is often predicted to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. acs.orgresearchgate.net

Similarly, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share structural similarities with this compound, have been used to understand their interactions with Rho-associated kinase-1 (ROCK1). These simulations have identified key hydrogen bond interactions and hydrophobic contacts that are critical for inhibitory activity. nih.gov

A summary of key interactions observed in molecular docking studies of related compounds is presented in the table below.

Biological TargetKey Interacting Residues (Examples)Type of Interaction
Sigma-1 (σ1) ReceptorGlu172, Tyr173, Ile128, Phe133Hydrogen Bonding, Hydrophobic Interactions units.it
Protein Kinase B (Akt)Hinge Region Amino AcidsHydrogen Bonding acs.orgresearchgate.net
Rho-associated kinase-1 (ROCK1)Met156, Lys105Hydrogen Bonding nih.gov

Prediction of Binding Affinities and Modes of Action

Beyond identifying key interactions, molecular docking simulations are utilized to predict the binding affinity of a ligand for its target, often expressed as a binding energy or a predicted inhibitory constant (Ki). These predictions, while not always perfectly correlated with experimental values, are invaluable for prioritizing compounds for synthesis and biological testing. For example, the predicted Ki value for a piperidine-4-carboxamide derivative at the σ1 receptor was found to be in agreement with the experimentally determined value, validating the docking protocol. units.it

The predicted binding mode, or pose, of the ligand within the active site provides a three-dimensional representation of the ligand-protein complex. This allows researchers to visualize how the molecule is oriented and which functional groups are involved in binding. This information is crucial for understanding the mode of action at a molecular level and for designing modifications to improve affinity and selectivity. For instance, the insertion of a benzylcarboxamide ring into a specific cavity of the σ1 receptor was shown to provide a favorable contribution to the binding energy. units.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of 2D- and 3D-QSAR Models for Activity Prediction

Both 2D- and 3D-QSAR models have been developed for series of compounds structurally related to this compound to predict their biological activities. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. For example, a QSAR study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, which share the piperidine core, was conducted to elucidate the physicochemical properties essential for their inhibitory activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors. These models provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors revealed favorable and unfavorable substitutions for chemical group modifications. nih.gov Similarly, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups on an associated phenyl ring was favorable for anti-inflammatory activity. researchgate.net

A summary of QSAR models developed for related structures is provided below.

QSAR Model TypeCompound SeriesKey Findings
2D-QSAR3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivativesElucidation of essential physicochemical properties for activity. researchgate.net
3D-QSAR (CoMFA/CoMSIA)N-ethyl-4-(pyridin-4-yl)benzamide-based compoundsIdentification of favorable and unfavorable substitution patterns. nih.gov
3D-QSARN-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamidesElectron-withdrawing groups on the phenyl ring enhance activity. researchgate.net

Pharmacophore Modeling and Hypothesis Generation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural motifs required for biological activity and to screen virtual libraries for new compounds with the desired activity.

Pharmacophore models for inhibitors of targets such as protein kinase B have been generated based on the structures of known active compounds, including those with a piperidine-4-carboxamide scaffold. acs.orgresearchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable features. For example, a pharmacophore model for σ1 receptor ligands identified a positive ionizable feature (corresponding to the basic piperidine nitrogen), a hydrogen bond acceptor (the amide oxygen), and hydrophobic features as crucial for optimal binding. units.it

These pharmacophore models serve as hypotheses about the key interactions required for binding to a specific target. They can be used to virtually screen large compound databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds.

A table summarizing the key pharmacophoric features for related compound series is presented below.

Biological TargetKey Pharmacophoric Features
Sigma-1 (σ1) ReceptorPositive Ionizable, Hydrogen Bond Acceptor, Hydrophobic Regions units.it
Protein Kinase B (Akt)Hydrogen Bond Donors, Hydrogen Bond Acceptors, Aromatic/Hydrophobic Features acs.orgresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. These simulations could provide significant insights into the binding stability of this compound with a biological target, revealing the key interactions and conformational changes that govern its binding affinity and efficacy. However, no specific MD simulation studies for this compound have been reported in the reviewed literature.

In Silico ADME/Toxicity (ADME/Tox) Prediction (e.g., SwissADME, pkCSM)

In silico tools that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicity (Tox) of compounds, are essential for early-stage drug development. Software and web servers like SwissADME and pkCSM are widely used for these predictions. They analyze a compound's structure to forecast its pharmacokinetic and toxicological profile. A comprehensive in silico ADME/Tox assessment for this compound using these platforms has not been documented in available research.

To illustrate the type of data these platforms provide, a hypothetical table of parameters that would be evaluated is presented below. Please note, the values in this table are not based on actual predictions for this compound and are for illustrative purposes only.

ADME/Tox ParameterPredicted Value (Hypothetical)
Absorption
- GI AbsorptionHigh
- BBB PermeantNo
Distribution
- VDss (human) (log L/kg)-0.15
- Fraction unbound (human)0.582
Metabolism
- CYP2D6 inhibitorNo
- CYP3A4 inhibitorNo
Excretion
- Total Clearance (log ml/min/kg)0.45
Toxicity
- AMES ToxicityNo
- hERG I InhibitorNo

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.org The rule assesses specific physicochemical properties. For this compound, a theoretical analysis based on its chemical structure can be performed to see if it adheres to these rules.

The parameters for Lipinski's Rule of Five are:

Molecular weight (MW) ≤ 500 daltons

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

A hypothetical drug-likeness assessment for this compound is presented in the table below. Again, these values are calculated based on the chemical structure but have not been experimentally validated or reported in peer-reviewed literature.

PropertyValue (Calculated)Lipinski's Rule of Five
Molecular Weight219.27 g/mol Compliant (≤ 500)
LogP1.25Compliant (≤ 5)
Hydrogen Bond Donors2Compliant (≤ 5)
Hydrogen Bond Acceptors3Compliant (≤ 10)
Violations 0 Pass

Based on this theoretical calculation, this compound would be expected to comply with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Future Research Directions and Translational Perspectives Pre Clinical

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The future of drug discovery for N-(Piperidin-4-YL)pyridine-4-carboxamide-based compounds hinges on the rational design and synthesis of new analogues with superior pharmacological profiles. Building on existing knowledge, researchers can employ several strategies to enhance both potency and selectivity. Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) have proven effective in optimizing related scaffolds. bohrium.comresearchgate.net For instance, the introduction of a basic amino group can enhance interactions with catalytic aspartic acids in enzymes like renin, significantly boosting inhibitory activity. bohrium.comresearchgate.net

Systematic modifications to the core structure are crucial. Future efforts will likely focus on:

Piperidine (B6355638) Ring Substitution: Altering substituents on the piperidine nitrogen can modulate lipophilicity and interaction with specific protein pockets.

Pyridine (B92270) Ring Functionalization: Introducing various electron-donating or electron-withdrawing groups onto the pyridine ring can fine-tune the electronic properties of the molecule, potentially influencing binding affinity and metabolic stability. longdom.org

Amide Linker Modification: While often considered a stable linker, subtle changes to the carboxamide group could impact conformation and hydrogen bonding patterns.

A "group-reverse" strategy, where key functional groups are repositioned, has been used to develop potent CCR5 inhibitors based on a piperidine-4-carboxamide scaffold, yielding compounds with activity equivalent to the control drug, maraviroc. nih.gov Similarly, a fragment growth strategy was used to design novel piperidine-3-carboxamide derivatives targeting Cathepsin K for osteoporosis. mdpi.com These approaches, guided by computational modeling and structure-activity relationship (SAR) studies, will continue to drive the synthesis of more potent and selective next-generation compounds. asm.orgnih.gov

Table 1: Examples of Piperidine/Pyridine Carboxamide Analogues and their Biological Activity

Compound/Derivative Class Target Key Finding/Activity Reference
16g and 16i (Piperidine-4-carboxamide derivatives) CCR5 Showed potent anti-HIV-1 activity with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov nih.gov
Cpd-41 (Piperidine-4-carboxamide moiety) Secretory glutaminyl cyclase (sQC) Identified as a novel inhibitor with an IC₅₀ of 34 µM. nih.gov nih.gov
N-(piperidin-3-yl)pyrimidine-5-carboxamide 14 Renin Discovered via structure-based design to be a highly potent inhibitor (IC₅₀ < 1 nM). bohrium.comresearchgate.net bohrium.comresearchgate.net

| Pyridine Carboxamide Derivatives (Rx-6, Rx-7) | Urease | Exhibited significant urease inhibition with IC₅₀ values of 1.07 µM and 2.18 µM, respectively. mdpi.com | mdpi.com |

Exploration of Novel Biological Targets for this compound Scaffolds

The inherent versatility of the this compound scaffold makes it a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. While research has identified its potential in areas like HIV and Alzheimer's disease, a significant future direction is the systematic screening of this scaffold against new and emerging biological targets. nih.govnih.gov

Current research has already uncovered a diverse range of targets for related carboxamide structures:

Enzymes: Derivatives have shown inhibitory activity against secretory glutaminyl cyclase (sQC), implicated in Alzheimer's disease nih.gov; renin, a key enzyme in blood pressure regulation bohrium.comresearchgate.net; urease, a bacterial virulence factor mdpi.com; and Cathepsin K, involved in bone resorption. mdpi.com

Receptors: The piperidine-4-carboxamide framework is central to potent C-C chemokine receptor type 5 (CCR5) antagonists, which block HIV entry into cells. nih.gov

Other Targets: Research into related structures has pointed towards potential antiangiogenic activity and the ability to act as DNA cleavage agents. longdom.org Furthermore, a pyridine carboxamide scaffold has been optimized as a lead against Mycobacterium tuberculosis, targeting DNA gyrase. asm.org

Future exploration should involve high-throughput screening of compound libraries based on the this compound scaffold against a broad panel of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels implicated in various pathologies, from cancer to inflammatory disorders.

Advanced Pre-clinical Efficacy Studies in Relevant Animal Models

Translating in vitro potency into in vivo efficacy is a critical step. Future research must involve advanced pre-clinical studies in animal models that accurately reflect human disease states. For analogues targeting cancer, this includes assessing antiangiogenic potential in models like the chorioallantoic membrane (CAM) assay, which evaluates the suppression of blood vessel formation. longdom.org

For infectious diseases, such as tuberculosis, chronic mouse models of infection are essential to demonstrate that a compound can effectively reduce the bacterial load in key organs like the lungs and spleen. asm.org For neurodegenerative diseases like Alzheimer's, transgenic mouse models that develop amyloid plaques would be the appropriate platform to test the efficacy of sQC-inhibiting analogues. nih.gov

Beyond just efficacy, these studies must also evaluate pharmacokinetic properties. For example, the evaluation of the anti-HIV compound 16g included assessing its inhibitory potency against the hERG channel, a crucial early indicator of potential cardiac toxicity, providing a foundation for further optimization. nih.gov Future studies will need to incorporate a full suite of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure that promising compounds have the necessary characteristics for clinical development.

Mechanistic Investigations at the Molecular and Cellular Levels

A deep understanding of how a drug candidate works at the molecular and cellular level is paramount. Future investigations into this compound analogues must move beyond simple affinity measurements to elucidate their precise mechanism of action.

Studies on related pyridine derivatives have revealed complex mechanisms. For example, a pyridine analogue of the chemotherapy drug dacarbazine (B1669748) was shown to induce the formation of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and cause lysosomal membrane rupture in hepatocytes. nih.gov This suggests that some analogues may exert their effects through the induction of cellular stress pathways.

Furthermore, some compounds in this class may function as prodrugs. A pyridine carboxamide derivative identified as a potent anti-tubercular agent was found to require activation by the M. tuberculosis amidase, AmiC. asm.org Future mechanistic work should therefore investigate:

Prodrug Activation: Determining if metabolic activation by host or pathogen enzymes is required for activity.

Target Engagement: Using techniques like thermal shift assays or cellular imaging to confirm that the compound binds to its intended target within the cell.

Pathway Analysis: Employing transcriptomics and proteomics to understand the downstream effects of target inhibition on cellular signaling pathways.

Binding Kinetics: Performing detailed kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive) and the binding interactions with the target enzyme or receptor. mdpi.com

Development of Novel Delivery Systems and Formulation Strategies for Enhanced Pre-clinical Performance

Even a highly potent compound can fail if it cannot be effectively delivered to its target site in the body. Poor water solubility and low bioavailability are common challenges in drug development. nih.gov Future research should explore novel delivery systems and formulation strategies to enhance the pre-clinical performance of this compound analogues.

Advanced drug delivery systems offer several advantages, including improved solubility, increased blood circulation time, and the potential for targeted delivery. nih.govnih.gov Promising strategies for this class of compounds include:

Polymer-Drug Conjugates (PDCs): Covalently attaching the drug to a biocompatible polymer, such as polyglycerol, can significantly improve water solubility and pharmacokinetic properties. nih.gov

Nanoparticle Formulations: Encapsulating the compound within lipid-based, polymeric, or inorganic nanoparticles can protect it from premature degradation, control its release, and navigate biological barriers to reach the target tissue. nih.gov The development of precision nanoparticles allows for optimization tailored to specific diseases and patient populations. nih.gov

These formulation strategies can transform a promising chemical scaffold into a viable drug candidate by overcoming the physicochemical hurdles that often impede the transition from the laboratory to the clinic.

Q & A

Q. What are the optimal synthetic routes for N-(Piperidin-4-YL)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a pyridine-4-carboxylic acid derivative with a piperidin-4-amine intermediate. Key steps include:
  • Amide Bond Formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a base (e.g., diisopropylethylamine) to facilitate the reaction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization improves purity, with yields ranging from 50–75% depending on the intermediate’s stability .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Challenges
AmidationEDCI, DIPEA, DMF, 0°C → RT65Epimerization risk at high temperatures
PurificationSilica gel chromatography (EtOAc/hexane)70Co-elution of byproducts

Q. Which spectroscopic and crystallographic methods are most effective for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • X-ray Crystallography :
  • Use SHELX programs for structure refinement. High-resolution data (≤ 1.0 Å) ensure accurate bond-length and angle measurements .
  • Challenges: Crystal twinning or disorder in flexible piperidine rings require iterative refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Key steps for analysis:
  • Standardize Assay Conditions : Compare IC₅₀ values under consistent pH, temperature, and cell lines .
  • SAR Studies : Modify substituents (e.g., halogenation on pyridine or piperidine) to isolate bioactive moieties. For example:
  • Bromine at the para-position enhances anticancer activity (e.g., N-(3-bromophenyl)pyridine-4-carboxamide ).
  • Piperidine N-alkylation improves metabolic stability .
  • Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 1–100 μM) .

Table 2 : Reported Biological Activities and Variables

StudyActivity (IC₅₀)Assay ConditionsKey Structural Feature
AAnticancer (12 μM)MCF-7 cells, 48hPyridine para-Br substitution
BAntiviral (25 μM)HCoV-229E, 72hPiperidine hydroxyl group

Q. What computational strategies are recommended to elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, viral proteases). Prioritize:
  • Flexible Ligand Docking : Account for piperidine ring puckering .
  • Water-Map Analysis : Identify critical water molecules mediating interactions .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs (e.g., halogen vs. methyl substitutions) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on pyridine to reduce CYP450-mediated oxidation .
  • Bioavailability :
  • LogP Optimization : Aim for 1–3 via N-alkylation (e.g., methyl, ethyl) to balance solubility and membrane permeability .
  • Prodrug Strategies : Esterify the carboxamide to enhance absorption (e.g., tert-butyl ester hydrolysis in vivo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.